H-D-Tyrosine-Valine-Glycine-Hydroxyl (H-D-Tyr-Val-Gly-OH) is a tripeptide composed of three amino acids: tyrosine, valine, and glycine. This compound is notable for its role in biochemical research and applications, particularly in peptide synthesis and as a building block in various pharmaceutical formulations. The compound's structure allows it to participate in specific interactions within biological systems, making it a subject of interest in medicinal chemistry.
H-D-Tyrosine-Valine-Glycine-Hydroxyl can be synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis techniques. It may also be derived from natural sources or synthesized using recombinant DNA technology, although the latter is less common for small peptides.
H-D-Tyrosine-Valine-Glycine-Hydroxyl is classified as a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds, and they can serve numerous functions in biological systems, including acting as hormones, neurotransmitters, and signaling molecules.
The synthesis of H-D-Tyrosine-Valine-Glycine-Hydroxyl typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The common coupling agents used in the process include:
The synthesis process involves several key steps:
The molecular formula of H-D-Tyrosine-Valine-Glycine-Hydroxyl is C₁₁H₁₄N₂O₃. The tripeptide features:
The molecular weight of H-D-Tyrosine-Valine-Glycine-Hydroxyl is approximately 226.24 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
H-D-Tyrosine-Valine-Glycine-Hydroxyl can participate in various chemical reactions typical of peptides:
The mechanism of action for H-D-Tyrosine-Valine-Glycine-Hydroxyl largely depends on its interactions with biological receptors or enzymes. It may influence signaling pathways or act as a substrate for enzymatic reactions.
Research indicates that peptides like H-D-Tyrosine-Valine-Glycine-Hydroxyl can modulate physiological responses through receptor binding or enzyme inhibition, contributing to their utility in drug development.
Relevant data shows that H-D-Tyrosine-Valine-Glycine-Hydroxyl retains its structural integrity under standard laboratory conditions but may undergo modifications if not stored properly.
H-D-Tyrosine-Valine-Glycine-Hydroxyl has several applications in scientific research:
The synthesis of H-D-Tyr-Val-Gly-OH employs two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS, pioneered by Merrifield, anchors the C-terminal amino acid (glycine) to a resin support, enabling sequential coupling of Fmoc-protected Val and D-Tyr residues. This method leverages automated protocols, with Fmoc-Gly-Wang resin as a common starting material. Key advantages include:
In contrast, solution-phase synthesis couples protected segments (e.g., Z-D-Tyr-Val-OH + H-Gly-OtBu) in homogeneous solvents. While historically used for small peptides, it faces challenges:
Table 1: Comparison of SPPS and Solution-Phase Synthesis for H-D-Tyr-Val-Gly-OH
Parameter | SPPS | Solution-Phase |
---|---|---|
Resin/Linker | Wang resin (Gly loading: 0.6–0.8 mmol/g) | N/A |
Coupling Reagents | HBTU/HOBt, PyBOP | DCC, EDC/HOBt |
Typical Solvent | DMF (≈30 mL/g resin) | DCM/DMF (≈100 mL/g product) |
Global Yield (Tripeptide) | 85–92% | 70–78% |
Key Limitation | Scale-up costs | Purification complexity |
For H-D-Tyr-Val-Gly-OH, SPPS is preferred industrially due to its automation compatibility and reduced purification burden. The C-terminal glycine eliminates chiral center concerns during resin attachment, while D-Tyr’s configuration is preserved using Fmoc-D-Tyr(tBu)-OH building blocks [5] [10].
Stereochemical integrity is critical for H-D-Tyr-Val-Gly-OH’s bioactivity. Key vulnerabilities include:
Modern strategies mitigate these risks:
Table 2: Stereochemical Risks and Mitigation in H-D-Tyr-Val-Gly-OH Synthesis
Amino Acid | Risk Factor | Control Strategy |
---|---|---|
D-Tyr | Epimerization to L-Tyr during Fmoc removal | 20% piperidine/DMF (≤2 min); 0°C |
Val | Racemization during Gly coupling | Preactivated Val fluorides; no base additives |
Gly | None (achiral) | Standard SPPS protocols |
The absence of C-terminal steric hindrance (glycine) simplifies final cleavage, reducing epimerization risk versus peptides with chiral C-termini [5] [10].
Scaling H-D-Tyr-Val-Gly-OH synthesis presents three primary challenges:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7